molecular formula C₁₆H₃₄N₇NaO₁₄S₃ B131444 头孢米诺钠 CAS No. 75498-96-3

头孢米诺钠

货号 B131444
CAS 编号: 75498-96-3
分子量: 541.6 g/mol
InChI 键: SBIDXLKJYJVQOE-YNJMIPHHSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefminox sodium (CMNX) is a semisynthetic cephamycin antibiotic with a broad spectrum of antibacterial activity, including effectiveness against various bacterial species such as Haemophilus influenzae, Serratia marcescens, and Citrobacter freundii. It has been shown to have marked resistance to beta-lactamase, which enhances its therapeutic potential. CMNX is particularly noted for its higher activity in vivo compared to in vitro, making it a valuable drug for treating conditions like acute peritonitis and prostatic hyperplasia, whether inflammation is present or not .

Synthesis Analysis

The synthesis of cefminox sodium involves multiple steps, including substitution, acylation, deprotection, and further substitution reactions. A new related substance of cefminox sodium was synthesized starting from a benzhydryl derivative and methanthiol, with the final structure confirmed by 1H NMR and mass spectrometry (MS). This process highlights the complexity of synthesizing cephamycin antibiotics and the importance of identifying and characterizing impurities that may arise during the synthesis .

Molecular Structure Analysis

Cefminox sodium's molecular structure includes a D-amino acid moiety derived from D-cysteine at the C-7B side chain, which contributes to its strong bactericidal activity. This structure is believed to enable a dual action mechanism, which is reflected in its potent activity in suppressing bacterial regrowth and its effectiveness in vivo .

Chemical Reactions Analysis

The chemical stability and reactions of cefminox sodium have been studied in various contexts. For instance, it has been found to be compatible and stable when mixed with pefloxacin in 0.9% sodium chloride injection for up to 6 hours at room temperature, which is important for clinical applications where combination therapy is required . Additionally, the drug's interaction with CO2 and relative humidity has been investigated, although this was in the context of a different sodium salt, celecoxib sodium, which showed a rapid and reversible change in hydration state with varying humidity .

Physical and Chemical Properties Analysis

Cefminox sodium's physical and chemical properties have been extensively studied to ensure its efficacy and safety as a pharmaceutical agent. Techniques such as high-performance liquid chromatography (HPLC) have been employed to determine related substances and their content in cefminox sodium for injection, confirming the method's simplicity, reproducibility, and suitability for quality control . High molecular exclusion chromatography (HPSEC) has also been used to separate and quantify polymers in cefminox sodium, demonstrating the method's effectiveness in ensuring the purity of the drug . Furthermore, the safety profile of cefminox sodium has been evaluated through postmarketing surveillance, revealing a low incidence of side effects and no specific adverse effects in elderly patients or children .

科学研究应用

  • Application in Chromatographic Science

    • Field : Chromatographic Science .
    • Summary : Cefminox Sodium is used in the separation and characterization of unknown impurities and isomers .
    • Methods : The application involves the use of liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) with the positive mode of electrospray ionization (ESI) method . A new HPLC-gradient elution method was developed for the detection of impurities in Cefminox Sodium .
    • Results : Thirteen unknown impurities and isomers in Cefminox Sodium were separated and characterized . The fragmentation patterns and structural assignment of these impurities were studied .
  • Application in Pharmacology

    • Field : Pharmacology .
    • Summary : Cefminox Sodium is identified as a dual agonist of Prostacyclin Receptor and Peroxisome Proliferator-Activated Receptor-Gamma .
    • Methods : Virtual screening (VS) of potential IP–PPARγ dual-targeting agonists was performed in the ZINC database . Cefminox was found to dramatically inhibit growth of PASMCs .
    • Results : Cefminox significantly inhibited growth of PASMCs through up-regulation of PTEN expression and cAMP production, and reversed remodeling of the pulmonary artery and RV in a rat HPH model .
  • Application in Material Science

    • Field : Material Science .
    • Summary : Cefminox Sodium is used in continuous crystallization technology .
    • Methods : Cefminox Sodium is selected as a model drug for consecutive antisolvent crystallization using a multistage mixed suspension mixed product removal (MSMPR) crystallizer .
    • Results : The results of this application are not specified in the source .

未来方向

Cefminox sodium has potential therapeutic efficacy against conditions like hypoxia-induced pulmonary hypertension . It also shows promise in the treatment of nonalcoholic fatty liver disease (NAFLD) . More research is needed to fully understand its potential applications .

属性

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8-,14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIDXLKJYJVQOE-YNJMIPHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7NaO7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefminox sodium

CAS RN

75498-96-3, 92636-39-0
Record name Cefminox sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075498963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefminox sodium
Reactant of Route 2
Reactant of Route 2
Cefminox sodium
Reactant of Route 3
Reactant of Route 3
Cefminox sodium
Reactant of Route 4
Reactant of Route 4
Cefminox sodium
Reactant of Route 5
Cefminox sodium
Reactant of Route 6
Reactant of Route 6
Cefminox sodium

Citations

For This Compound
170
Citations
Y Kuang, M Song, X Zhou, J Mi, Z Zhang, G Liu… - Chemical Engineering …, 2023 - Elsevier
… method using cefminox sodium as sole precursor. The prepared cefminox sodium carbon … and antibacterial properties of cefminox sodium, cefminox sodium carbon nanodots had low …
Number of citations: 1 www.sciencedirect.com
S Wu, X Bi, Y Lin, L Yang, M Li, Y Xie - Infectious Agents and Cancer, 2022 - Springer
… of cefminox sodium are similar to those of the second generation cephalosporins, but the antibacterial activity of cefminox sodium … can be achieved by cefminox sodium in the ascites of …
Number of citations: 2 link.springer.com
Y Xu, D Wang, L Tang, J Wang - Journal of chromatographic …, 2019 - academic.oup.com
… In this study, structures of 13 impurities in cefminox sodium are … of 13 impurities in cefminox sodium were investigated by … of impurities in cefminox sodium. Hence present research …
Number of citations: 3 academic.oup.com
X Du, C Xie, B Liu, P Yuan… - Crystal Research and …, 2023 - Wiley Online Library
… In this paper, cefminox sodium is selected as a model drug … The kinetic solubility data of cefminox sodium in two binary … crystallization process for cefminox sodium. After optimization…
Number of citations: 0 onlinelibrary.wiley.com
T Nakamura, I Hashimoto, Y Sawada… - … Japanese Journal of …, 1985 - europepmc.org
Cefminox sodium (CMNX, MT-141), a new semisynthetic cephamycin, having marked resistance to beta-lactamase, and a broad spectrum of antibacterial activity against various …
Number of citations: 3 europepmc.org
H Sun, L Wei, Y Wu, N Liu - Journal of Chromatography B, 2010 - Elsevier
… Etamsylate, aminomethylbenzoic acid and cefminox sodium were purchased from the … A stock solution (2.0 mg/mL) of etamsylate, aminomethylbenzoic acid and cefminox sodium was …
Number of citations: 14 www.sciencedirect.com
L Xiao, C Liang, J Gao, Y Wang, Y Guo, K Chen, X Jia - Heliyon, 2023 - Elsevier
… We sought to evaluate the therapy of cefminox sodium (CMNX) on fatty accumulation in animal and cell models and explore the underlying mechanisms. The results revealed that …
Number of citations: 0 www.sciencedirect.com
K Yasunaga, M Nakagawa… - The Japanese Journal of …, 1990 - europepmc.org
Effects of cefminox (CMNX) on hemostasis and blood coagulation system were studied. Adult in-patients admitted to 237 centers (310 clinics) nationwide in Japan during the period …
Number of citations: 7 europepmc.org
T Mayama, Y Koyama, K Sebata, Y Tanaka… - … journal of clinical …, 1995 - europepmc.org
A postmarketing surveillance of cefminox sodium (Meicelin, CMNX) for intravenous injection was conducted for about 4 years from August 1987 through June 1991, and 13,431 patients …
Number of citations: 11 europepmc.org
I Sasagawa - Hinyokika kiyo. Acta Urologica Japonica, 1990 - europepmc.org
The concentration of cefminox sodium (CMNX) in serum and prostatic tissue was determined in 25 patients with benign prostatic hypertrophy. One gram of CMNX was intravenously …
Number of citations: 2 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。